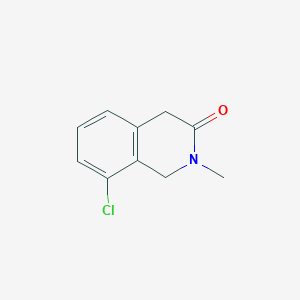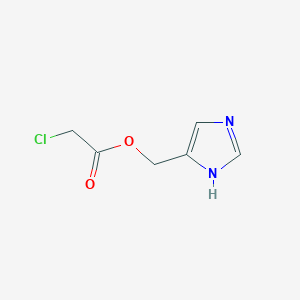
(1H-Imidazol-4-yl)methyl 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Imidazol-4-yl)methyl 2-chloroacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-4-yl)methyl 2-chloroacetate typically involves the reaction of imidazole derivatives with chloroacetic acid or its derivatives. One common method is the esterification of (1H-Imidazol-4-yl)methanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Imidazol-4-yl)methyl 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed to yield (1H-Imidazol-4-yl)methanol and chloroacetic acid.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction, with acids like hydrochloric acid or bases like sodium hydroxide being commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as (1H-Imidazol-4-yl)methyl azide, (1H-Imidazol-4-yl)methyl thiocyanate, or (1H-Imidazol-4-yl)methyl methoxide.
Hydrolysis: The major products are (1H-Imidazol-4-yl)methanol and chloroacetic acid.
Applications De Recherche Scientifique
(1H-Imidazol-4-yl)methyl 2-chloroacetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and agrochemicals.
Biological Studies: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its imidazole ring, which is a common motif in biological systems.
Industrial Applications: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (1H-Imidazol-4-yl)methyl 2-chloroacetate involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Imidazol-4-yl)methyl acetate: Similar structure but lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
(1H-Imidazol-4-yl)methyl 2-bromoacetate: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of chemical reactions.
(1H-Imidazol-4-yl)methyl 2-iodoacetate: Similar structure but with an iodine atom, which can further influence the compound’s reactivity.
Uniqueness
(1H-Imidazol-4-yl)methyl 2-chloroacetate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the chlorine atom makes it a versatile intermediate for the synthesis of various derivatives, which can be tailored for specific applications in medicinal chemistry and industrial processes.
Propriétés
Formule moléculaire |
C6H7ClN2O2 |
|---|---|
Poids moléculaire |
174.58 g/mol |
Nom IUPAC |
1H-imidazol-5-ylmethyl 2-chloroacetate |
InChI |
InChI=1S/C6H7ClN2O2/c7-1-6(10)11-3-5-2-8-4-9-5/h2,4H,1,3H2,(H,8,9) |
Clé InChI |
OCHKDCBBUWOJTP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)COC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


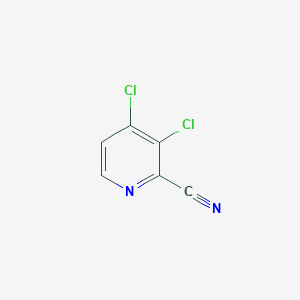
![1-([1,2,4]Triazolo[1,5-a]pyridin-5-yl)ethan-1-one](/img/structure/B12822320.png)
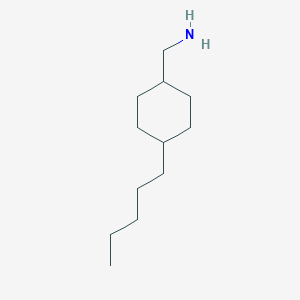
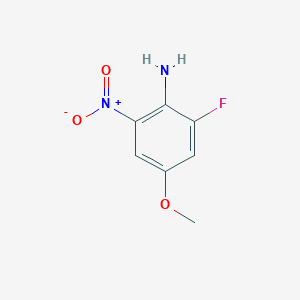
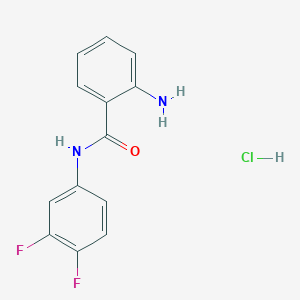
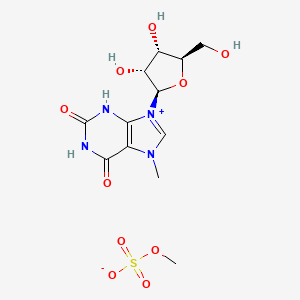
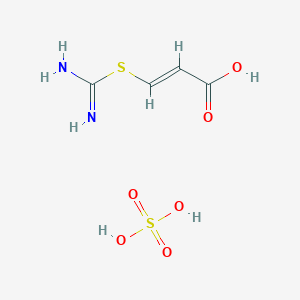
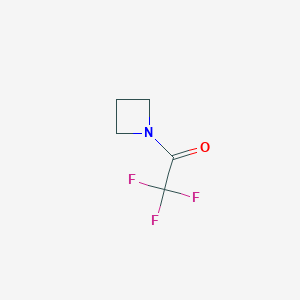
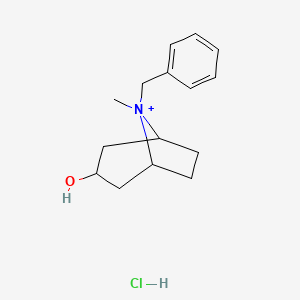
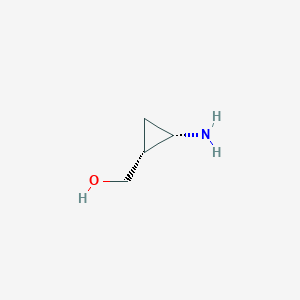
![2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)
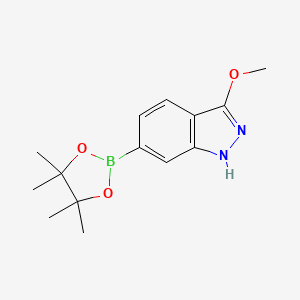
![11,11-Dimethyl-11H-benzo[b]fluorene-2-boronic Acid](/img/structure/B12822390.png)
